

# 2-(Trifluoromethyl)pyrimidine-4-carboxamide chemical properties

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## Compound of Interest

**Compound Name:** 2-(Trifluoromethyl)pyrimidine-4-carboxamide

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An In-depth Technical Guide to **2-(Trifluoromethyl)pyrimidine-4-carboxamide**

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

## Executive Summary

This technical guide provides a comprehensive overview of **2-(Trifluoromethyl)pyrimidine-4-carboxamide**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group on the pyrimidine scaffold imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and binding interactions. This document details the compound's physicochemical properties, provides a validated synthetic protocol with mechanistic insights, outlines expected analytical characterization, discusses its applications in drug discovery, and summarizes essential safety and handling procedures.

## Introduction: The Significance of Fluorinated Pyrimidines

The introduction of fluorine, particularly the trifluoromethyl ( $CF_3$ ) group, into organic molecules is a cornerstone strategy in modern drug discovery. The  $CF_3$  group is a powerful modulator of a compound's physicochemical and biological properties. Its strong electron-withdrawing nature

can significantly alter the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability and metabolic stability by blocking sites susceptible to oxidative metabolism.

Pyrimidine derivatives are themselves a critical class of N-heterocycles, forming the core structure of nucleobases and a wide array of pharmaceuticals.<sup>[1]</sup> The combination of a pyrimidine ring with a trifluoromethyl substituent, as seen in **2-(Trifluoromethyl)pyrimidine-4-carboxamide**, creates a versatile building block for developing novel therapeutic agents.<sup>[2]</sup> Derivatives of this scaffold have been explored for their potential antifungal, insecticidal, and anticancer activities.<sup>[2]</sup> This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their work.

## Physicochemical and Structural Properties

**2-(Trifluoromethyl)pyrimidine-4-carboxamide** is a solid at ambient temperature. Its core structure consists of a pyrimidine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a carboxamide group.

Property	Value	Source(s)
CAS Number	914348-10-0	[3][4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O	[3][4]
Molecular Weight	191.11 g/mol	[3][4]
IUPAC Name	2-(trifluoromethyl)pyrimidine-4-carboxamide	[4]
Synonyms	2-Trifluoromethyl-4-pyrimidinecarboxamide, 4-Carbamoyl-2-(trifluoromethyl)pyrimidine	[5]
Physical Form	Solid	
Purity	Typically ≥95%	
Storage Temperature	Room Temperature	
InChI Key	LBNILUATVOCQRF-UHFFFAOYSA-N	[4]

## Synthesis and Mechanistic Rationale

The most direct and commonly cited synthesis for **2-(Trifluoromethyl)pyrimidine-4-carboxamide** involves the amidation of its corresponding methyl ester precursor.[3] This reaction is efficient and proceeds with high yield.

## Synthetic Scheme

The overall transformation is the conversion of an ester to a primary amide via reaction with ammonia.

Caption: Synthetic route to **2-(Trifluoromethyl)pyrimidine-4-carboxamide**.

## Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. Ammonia ( $\text{NH}_3$ ), being a potent nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the methoxide ( $^-\text{OCH}_3$ ) leaving group to yield the stable primary amide product. The use of a sealed pressure tube and elevated temperature is crucial to ensure the reaction goes to completion, especially given the gaseous nature of ammonia at ambient pressure.

## Detailed Experimental Protocol

This protocol is adapted from a documented synthesis.[\[3\]](#)

### Materials:

- Methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g)
- 7M solution of ammonia in methanol (MeOH)
- Sealed pressure tube
- Rotary evaporator

### Procedure:

- Reaction Setup: Dissolve commercially available methyl 2-(trifluoromethyl)pyrimidine-4-carboxylate (1.0 g) in a 7M solution of ammonia in methanol within a sealable pressure tube.
- Heating: Securely seal the pressure tube and heat the reaction mixture to 50°C for 16 hours with stirring. The sealed vessel maintains the concentration of ammonia in the solution.
- Cool-down: After 16 hours, remove the pressure tube from the heat source and allow it to cool to room temperature.
- Work-up and Isolation: Once cooled, carefully unseal the tube in a well-ventilated fume hood. Concentrate the reaction mixture in vacuo using a rotary evaporator. This will remove the methanol and any excess ammonia.
- Product Recovery: The resulting solid is the desired product, **2-(Trifluoromethyl)pyrimidine-4-carboxamide**. The reported yield for this procedure is typically very high (>99%).[\[3\]](#) The

product can be used as-is or further purified by recrystallization if necessary.

## Analytical and Spectral Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

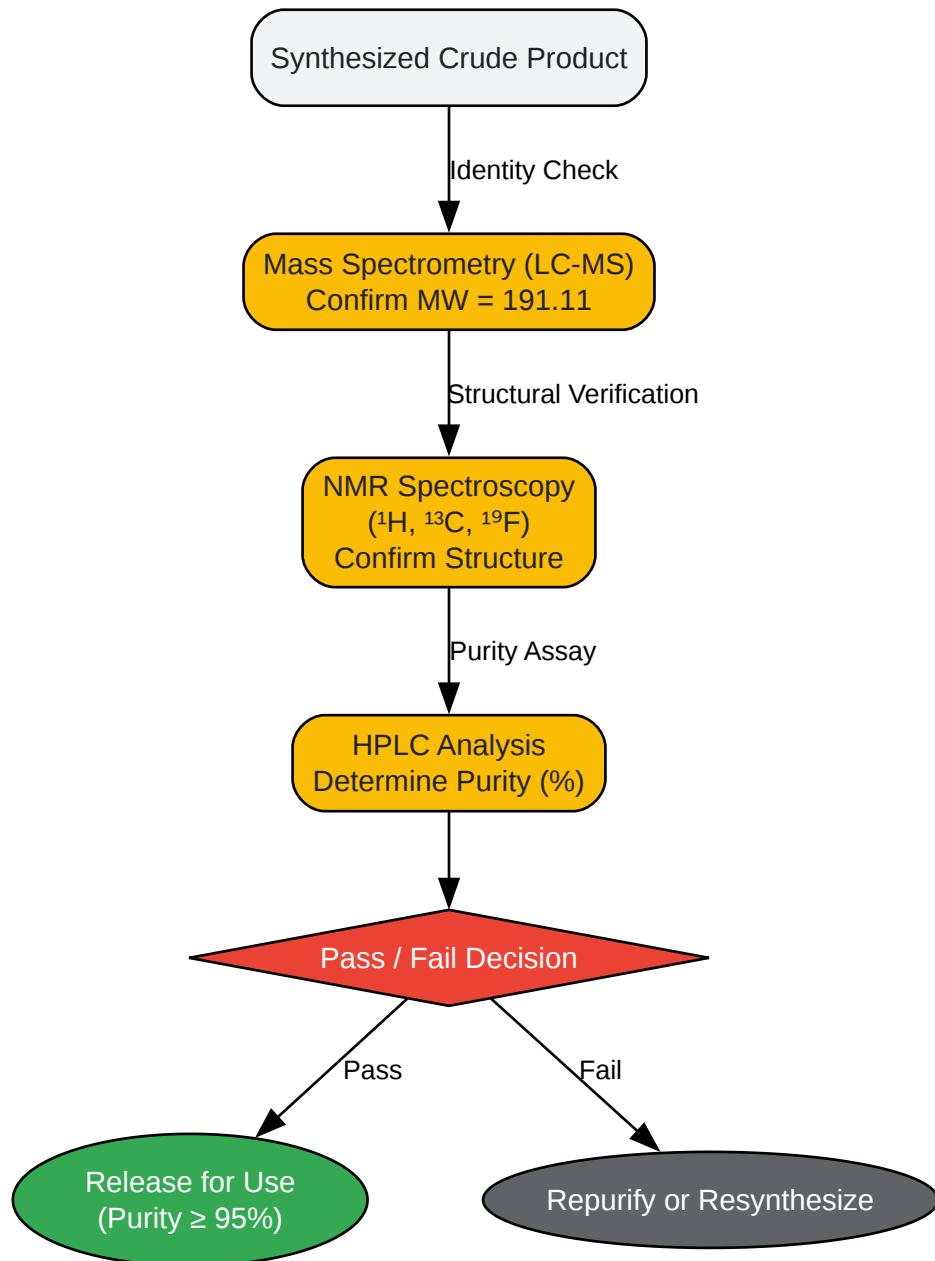
## Expected Spectroscopic Data

While specific spectra for this exact compound are not publicly available, its characteristic features can be predicted based on its structure and data from analogous compounds.[\[6\]](#)[\[7\]](#)

Technique	Expected Features
<sup>1</sup> H NMR	Two distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the two protons on the pyrimidine ring. A broad singlet corresponding to the -NH <sub>2</sub> protons of the carboxamide group.
<sup>13</sup> C NMR	Signals for the pyrimidine ring carbons, with the carbon attached to the CF <sub>3</sub> group showing a characteristic quartet due to C-F coupling. A signal for the carbonyl carbon of the amide.
<sup>19</sup> F NMR	A sharp singlet for the three equivalent fluorine atoms of the CF <sub>3</sub> group. This is a highly sensitive and unambiguous method for confirming the presence of the trifluoromethyl moiety. <a href="#">[7]</a>
FT-IR (cm <sup>-1</sup> )	N-H stretching bands (approx. 3200-3400 cm <sup>-1</sup> ), a strong C=O stretching band for the amide carbonyl (approx. 1650-1680 cm <sup>-1</sup> ), and strong C-F stretching bands (approx. 1100-1300 cm <sup>-1</sup> ). <a href="#">[8]</a>
Mass Spec.	Expected [M+H] <sup>+</sup> = 192.11. <a href="#">[3]</a>

## Quality Control Workflow

The following workflow ensures the identity, purity, and integrity of a synthesized batch of **2-(Trifluoromethyl)pyrimidine-4-carboxamide**.



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Caption: Analytical workflow for quality control assessment.

## Reactivity and Applications in Drug Discovery

The chemical reactivity of **2-(Trifluoromethyl)pyrimidine-4-carboxamide** is governed by its functional groups. The pyrimidine ring can undergo nucleophilic aromatic substitution, although the strong electron-withdrawing effect of the  $\text{CF}_3$  group deactivates the ring towards electrophilic attack. The carboxamide group offers a handle for further chemical modification.

As a building block, this compound is valuable for several reasons:

- **Metabolic Blocker:** The  $\text{CF}_3$  group can block metabolic oxidation at the 2-position of the pyrimidine ring, potentially increasing the half-life of a drug candidate.
- **Lipophilicity and Binding:** The  $\text{CF}_3$  group increases lipophilicity, which can aid in cell membrane penetration. It can also participate in favorable non-covalent interactions with protein targets.
- **Scaffold for Library Synthesis:** The carboxamide nitrogen can be alkylated or used in coupling reactions, while the pyrimidine ring nitrogens can serve as hydrogen bond acceptors, making the molecule an excellent scaffold for generating libraries of potential drug candidates.

## Safety and Handling

Proper safety precautions are mandatory when handling any chemical substance.

- **Hazard Identification:** **2-(Trifluoromethyl)pyrimidine-4-carboxamide** is classified with GHS07 (Exclamation mark) pictogram. It is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.<sup>[9]</sup>
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.<sup>[10]</sup> Avoid contact with skin and eyes.<sup>[10]</sup> Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[10]</sup>
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.<sup>[11]</sup>

## Conclusion

**2-(Trifluoromethyl)pyrimidine-4-carboxamide** is a high-value chemical intermediate with compelling properties for research and development, particularly in the pharmaceutical sector. Its straightforward, high-yield synthesis makes it an accessible building block. The combination of the biologically relevant pyrimidine core with the property-modulating trifluoromethyl group provides a powerful platform for the design of next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling.

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